![molecular formula C7H12N2O B3101771 1,7-Diazaspiro[4.4]nonan-2-one CAS No. 1400797-52-5](/img/structure/B3101771.png)

1,7-Diazaspiro[4.4]nonan-2-one

Descripción general

Descripción

Molecular Structure Analysis

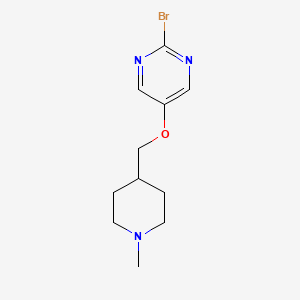

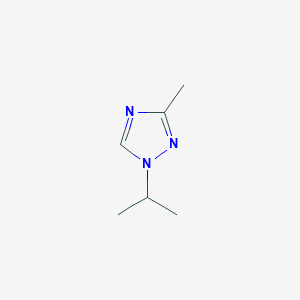

The molecular formula of 1,7-Diazaspiro[4.4]nonan-2-one is C7H10N2O2 . It has a molecular weight of 154.167 Da . The structure consists of a seven-membered ring containing two nitrogen atoms and a five-membered carbonyl heterocycle .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,7-Diazaspiro[4.4]nonan-2-one include a density of 1.3±0.1 g/cm3, boiling point of 541.1±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 37.9±0.4 cm3, and a polar surface area of 58 Å2 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Improved Synthesis Techniques : Ji Zhiqin (2004) developed an improved synthesis method for Diazaspiro[4.4] nonane, starting from malononitrile and using nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).

Regioselective Synthesis : A study by Farag et al. (2008) details the regioselective synthesis of Diazaspiro[4.4]nona derivatives, highlighting the cycloaddition processes and molecular mechanics involved (A. Farag, Y. M. Elkholy, K. A. Ali, 2008).

Molecular Structure Analysis : Silaichev et al. (2012) focused on the reaction of certain compounds to produce 1,7-diazaspiro[4.4]nona derivatives, studying their crystalline and molecular structures through X-ray analysis (P. Silaichev, V. O. Filimonov, P. Slepukhin, A. N. Maslivets, 2012).

Chemical Reactions and Compound Development

Enantioselective Synthesis : Pan et al. (2020) developed a catalytic asymmetric cascade reaction for constructing the spiroindoline skeleton, which includes 2,7-diazaspiro[4.4]nonane, in diastereoselective and enantioselective manners (Zhiqiang Pan, Yuchang Liu, Fengchi Hu, Qinglong Liu, Wenbin Shang, Xuebao Ji, C. Xia, 2020).

Novel Synthesis Routes : Attanasi et al. (2001) described a method involving sodium methoxide and tetrahydrofuran for producing new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes (O. Attanasi, L. D. Crescentini, P. Filippone, F. Mantellini, 2001).

Mecanismo De Acción

Target of Action

The primary target of 1,7-Diazaspiro[4.4]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Mode of Action

1,7-Diazaspiro[4.4]nonan-2-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 1,7-Diazaspiro[4.4]nonan-2-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .

Biochemical Pathways

The inhibition of KRAS G12C by 1,7-Diazaspiro[4.4]nonan-2-one affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .

Pharmacokinetics

The compound 1,7-Diazaspiro[4.4]nonan-2-one has shown high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The result of the action of 1,7-Diazaspiro[4.4]nonan-2-one is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .

Propiedades

IUPAC Name |

1,7-diazaspiro[4.4]nonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-1-2-7(9-6)3-4-8-5-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXGTNJUMQOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)

![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)

![Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B3101762.png)